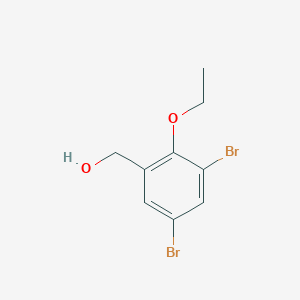

(3,5-Dibromo-2-ethoxyphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,5-Dibromo-2-ethoxyphenyl)methanol is an organic compound with the molecular formula C9H10Br2O2 and a molecular weight of 309.98 g/mol It is a derivative of phenol, where the phenyl ring is substituted with two bromine atoms at the 3 and 5 positions, an ethoxy group at the 2 position, and a methanol group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromo-2-ethoxyphenyl)methanol typically involves the bromination of 2-ethoxyphenol followed by the introduction of a methanol group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromo-2-ethoxyphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.

Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as ammonia (NH3) or sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed

Oxidation: The major products include (3,5-Dibromo-2-ethoxyphenyl)formaldehyde or (3,5-Dibromo-2-ethoxyphenyl)carboxylic acid.

Reduction: The major product is 2-ethoxyphenylmethanol.

Substitution: The major products depend on the nucleophile used, such as (3,5-Diamino-2-ethoxyphenyl)methanol or (3,5-Dinitro-2-ethoxyphenyl)methanol.

Scientific Research Applications

(3,5-Dibromo-2-ethoxyphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and as a probe for understanding biological pathways.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other brominated compounds.

Mechanism of Action

The mechanism by which (3,5-Dibromo-2-ethoxyphenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The bromine atoms and the ethoxy group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

(3,5-Dibromo-4-ethoxyphenyl)methanol: Similar in structure but with the ethoxy group at the 4 position instead of the 2 position.

(3,5-Dibromo-2-methoxyphenyl)methanol: Similar but with a methoxy group instead of an ethoxy group.

(3,5-Dibromo-2-ethoxybenzyl alcohol): Similar but with a benzyl alcohol group instead of a methanol group.

Uniqueness

(3,5-Dibromo-2-ethoxyphenyl)methanol is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine atoms and the ethoxy group at specific positions on the phenyl ring provides distinct properties that can be exploited in various applications.

Biological Activity

(3,5-Dibromo-2-ethoxyphenyl)methanol is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and cytotoxic effects, supported by data tables and relevant research findings.

- Molecular Formula : C9H10Br2O

- Molecular Weight : 293.99 g/mol

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.

- Nucleic Acid Interaction : Potential interactions with DNA or RNA could alter gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The following table summarizes its activity against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.0048 mg/mL | Antibacterial |

| Escherichia coli | 0.0195 mg/mL | Antibacterial |

| Candida albicans | 0.0048 mg/mL | Antifungal |

| Bacillus mycoides | 0.0098 mg/mL | Antibacterial |

These results demonstrate the compound's efficacy against both Gram-positive and Gram-negative bacteria as well as fungi, indicating a broad-spectrum antimicrobial potential .

Cytotoxic Activity

In addition to its antimicrobial effects, this compound has shown promise in cytotoxicity studies. A study evaluating its effects on cancer cell lines reported the following findings:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa | 15.2 | Cytotoxic |

| MCF-7 | 12.8 | Cytotoxic |

| A549 | 18.4 | Cytotoxic |

These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

Case Studies

- Antimicrobial Efficacy Study : A study involving the synthesis of various dibrominated phenolic compounds highlighted that this compound exhibited superior antimicrobial activity compared to other derivatives tested. The study concluded that the presence of bromine atoms significantly enhances the bioactivity of phenolic compounds .

- Cytotoxicity Evaluation : In a comparative analysis of several halogenated phenolic compounds against human cancer cell lines, this compound was identified as one of the most potent inhibitors of cell proliferation, particularly in breast and cervical cancer models .

Properties

Molecular Formula |

C9H10Br2O2 |

|---|---|

Molecular Weight |

309.98 g/mol |

IUPAC Name |

(3,5-dibromo-2-ethoxyphenyl)methanol |

InChI |

InChI=1S/C9H10Br2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4,12H,2,5H2,1H3 |

InChI Key |

BUQCDKXCJRBBJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)Br)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.